molecular formula C24H30N2O2 B3932314 3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one

3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one

Cat. No.: B3932314
M. Wt: 378.5 g/mol
InChI Key: FLAUAZHYHDGSPZ-UHFFFAOYSA-N
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Description

3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a tetramethylpiperidinyl group attached to an isoindolinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: TEMPO, sodium hypochlorite, periodic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted isoindolinones.

Scientific Research Applications

3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the isoindolinone core can interact with enzymes and receptors. The tetramethylpiperidinyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-3-hydroxyisoindolin-1-one: Lacks the tetramethylpiperidinyl group, resulting in different chemical properties and reactivity.

    2-(2,2,6,6-Tetramethylpiperidin-4-yl)isoindolin-1-one: Lacks the benzyl group, affecting its biological activity and applications.

Uniqueness

The presence of both the benzyl and tetramethylpiperidinyl groups in 3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one imparts unique chemical properties, making it more versatile in chemical reactions and enhancing its potential biological activities.

Properties

IUPAC Name

3-benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-22(2)15-18(16-23(3,4)25-22)26-21(27)19-12-8-9-13-20(19)24(26,28)14-17-10-6-5-7-11-17/h5-13,18,25,28H,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAUAZHYHDGSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one
Reactant of Route 2
3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one
Reactant of Route 3
3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one
Reactant of Route 4
3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one
Reactant of Route 5
3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one
Reactant of Route 6
3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one

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